molecular formula C12H11ClFNO B2744131 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 724753-37-1

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2744131
CAS No.: 724753-37-1
M. Wt: 239.67
InChI Key: BAWQODJRPRIEJH-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C12H11ClFNO. This compound is characterized by a cyclohexenone ring substituted with a 3-chloro-4-fluoroaniline group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions of research on “3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one” and its derivatives could involve exploring their potential applications in pharmaceuticals and fragrances, given the versatility of cyclohexenone as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 3-chloro-4-fluoroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO/c13-11-7-9(4-5-12(11)14)15-8-2-1-3-10(16)6-8/h4-7,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWQODJRPRIEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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